tert-Butyl 6-amino-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate
Description
Chemical Classification and Structural Overview
tert-Butyl 6-amino-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate belongs to the class of heterocyclic aromatic organic compounds known as isoquinolines. The compound possesses the molecular formula C₁₄H₁₉FN₂O₂ and exhibits a molecular weight of 266.31 grams per mole. The Chemical Abstracts Service registry number for this compound is 912846-68-5, which provides a unique identifier for database searches and chemical procurement.
The structural framework of this compound consists of a bicyclic isoquinoline core that has been reduced at the 3,4-positions to form a dihydroisoquinoline system. The presence of the tert-butyl carboxylate group at the nitrogen-2 position serves as a protecting group commonly employed in organic synthesis to mask the nitrogen's reactivity during multi-step synthetic sequences. The amino substituent at the 6-position introduces electron-donating character to the aromatic system, while the fluorine atom at the 7-position provides electron-withdrawing properties that significantly influence the compound's electronic distribution and chemical behavior.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₉FN₂O₂ |
| Molecular Weight | 266.31 g/mol |
| Chemical Abstracts Service Number | 912846-68-5 |
| Density | 1.2±0.1 g/cm³ |
| Boiling Point | 380.9±42.0 °C at 760 mmHg |
| Flash Point | 184.2±27.9 °C |
The three-dimensional conformation of this compound is characterized by the non-planar nature of the dihydroisoquinoline ring system. The saturation of the 3,4-bond introduces flexibility into the molecular structure, allowing for conformational changes that can influence biological activity and chemical reactivity patterns. The tert-butyl group adopts a sterically bulky conformation that provides steric protection to the carboxylate functionality, while the amino and fluoro substituents occupy positions that allow for potential hydrogen bonding and electrostatic interactions with biological targets or synthetic reagents.
Historical Context of Isoquinoline Derivatives
The isoquinoline chemical framework has a rich historical background that dates back to the late 19th century when isoquinoline itself was first isolated from coal tar in 1885 by Hoogewerf and van Dorp through fractional crystallization of the acid sulfate. This discovery marked the beginning of extensive research into isoquinoline chemistry, with Weissgerber developing more efficient isolation methods in 1914 by exploiting the basic properties of isoquinoline compared to its structural isomer quinoline.
The development of synthetic methodologies for isoquinoline derivatives gained significant momentum with the introduction of the Pomeranz-Fritsch reaction in 1893, independently discovered by Paul Fritsch and Cäsar Pomeranz. This synthetic transformation provided chemists with a reliable method for constructing isoquinoline ring systems from readily available starting materials, specifically benzaldehydes and dialkoxyethylamines. The reaction involves acid-catalyzed cyclization to form the isoquinoline nucleus and has been extensively utilized in the synthesis of various isoquinoline compounds with diverse substitution patterns.
Throughout the 20th century, the significance of isoquinoline derivatives expanded dramatically as researchers discovered their presence in numerous natural products and their potential therapeutic applications. The identification of isoquinoline alkaloids such as morphine, codeine, and papaverine revealed the importance of this chemical scaffold in natural product chemistry and provided inspiration for synthetic chemists to develop novel isoquinoline-based compounds. These discoveries led to the development of sophisticated synthetic strategies, including the Bischler-Napieralski reaction and Pictet-Spengler synthesis, which allowed for the preparation of complex isoquinoline derivatives with precise substitution patterns.
Significance in Heterocyclic Organic Chemistry
The importance of this compound within heterocyclic organic chemistry stems from its unique combination of structural features that make it a versatile synthetic intermediate. Heterocyclic compounds containing nitrogen atoms, such as isoquinolines, play fundamental roles in organic chemistry due to their ability to participate in diverse chemical transformations and their prevalence in biologically active molecules. The dihydroisoquinoline core provides a scaffold that can be further functionalized through various chemical reactions, while the specific substitution pattern of this compound offers opportunities for selective modifications.
The presence of multiple functional groups within a single molecule creates opportunities for complex synthetic transformations that would be difficult to achieve with simpler starting materials. The amino group at the 6-position can participate in acylation, alkylation, and condensation reactions, allowing for the introduction of additional structural complexity. The fluorine substituent at the 7-position not only influences the electronic properties of the aromatic system but also provides a handle for further synthetic elaboration through nucleophilic aromatic substitution reactions under appropriate conditions.
From a mechanistic perspective, the compound's structure allows for investigation of fundamental organic chemistry principles, including aromatic substitution patterns, protecting group chemistry, and heterocyclic reactivity. The tert-butyl carboxylate group serves as an excellent example of orthogonal protection strategies commonly employed in complex natural product synthesis and pharmaceutical development. The electronic effects of the amino and fluoro substituents provide opportunities to study substituent effects on reaction rates, selectivity, and product distributions in various chemical transformations.
| Functional Group | Position | Chemical Significance |
|---|---|---|
| Amino Group | 6-position | Electron-donating, nucleophilic reactivity |
| Fluorine Atom | 7-position | Electron-withdrawing, metabolic stability |
| tert-Butyl Carboxylate | N-2 position | Protecting group, steric hindrance |
| Dihydroisoquinoline Core | Ring System | Conformational flexibility, aromatic character |
Relationship to the Isoquinoline Family
This compound represents a highly functionalized member of the broader isoquinoline family, which encompasses thousands of natural and synthetic compounds sharing the common benzopyridine structural motif. Isoquinolines are structural isomers of quinolines, consisting of a benzene ring fused to a pyridine ring in a different orientation, and this fundamental difference results in distinct chemical and biological properties.
The compound's relationship to other isoquinoline derivatives can be understood through structural comparisons with related molecules. For example, the closely related compound tert-butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate differs only in the position of the amino substituent, being located at the 7-position rather than the 6-position. This positional isomerism can significantly impact the compound's reactivity patterns and biological activity profiles, demonstrating the importance of precise structural control in isoquinoline chemistry.
The dihydroisoquinoline framework places this compound within the tetrahydroisoquinoline subfamily, which includes numerous biologically active natural products and synthetic pharmaceuticals. These compounds are characterized by the partial reduction of the isoquinoline aromatic system, resulting in increased conformational flexibility and altered electronic properties compared to their fully aromatic counterparts. The 1,2,3,4-tetrahydroisoquinoline structural motif is particularly prevalent in medicinal chemistry, appearing in compounds with diverse therapeutic applications including analgesics, antihypertensives, and neuroprotective agents.
Within the context of synthetic isoquinoline chemistry, this compound exemplifies the modern approach to structure-activity relationship studies, where systematic modifications of functional groups and substitution patterns are employed to optimize desired properties. The incorporation of fluorine atoms into organic molecules has become increasingly important in pharmaceutical chemistry due to fluorine's unique properties, including high electronegativity, small size, and ability to modulate metabolic stability and bioavailability. The strategic placement of the fluorine atom at the 7-position represents a deliberate design choice that can influence the compound's pharmacokinetic properties and biological interactions.
Research Importance in Chemical Sciences
The research significance of this compound extends across multiple domains of chemical sciences, reflecting the compound's versatility as both a synthetic intermediate and a research tool for investigating fundamental chemical principles. In the field of synthetic organic chemistry, this compound serves as a valuable building block for the construction of more complex molecular architectures through its multiple reactive sites and protecting group chemistry.
Contemporary research in medicinal chemistry has identified isoquinoline derivatives as privileged scaffolds for drug discovery, with numerous examples of successful pharmaceutical agents containing isoquinoline structural elements. The specific substitution pattern of this compound provides opportunities for structure-activity relationship studies aimed at understanding the molecular basis of biological activity. The compound's structure allows researchers to investigate the individual and combined effects of amino, fluoro, and carboxylate functionalities on biological targets.
From a methodological perspective, the compound's synthesis and characterization contribute to the development of new synthetic strategies and analytical techniques in organic chemistry. The preparation of this compound typically involves multi-step synthetic sequences that demonstrate important principles of synthetic planning, protecting group chemistry, and selective functionalization. These synthetic challenges drive innovation in reaction development and provide training opportunities for synthetic chemists working in academic and industrial settings.
| Research Domain | Application | Scientific Impact |
|---|---|---|
| Synthetic Chemistry | Building block for complex molecules | Method development, reaction discovery |
| Medicinal Chemistry | Structure-activity relationship studies | Drug discovery, target identification |
| Physical Chemistry | Electronic structure investigation | Understanding substituent effects |
| Analytical Chemistry | Method development and validation | Characterization techniques, purity analysis |
The compound's unique combination of functional groups makes it an excellent model system for investigating fundamental chemical concepts such as electronic effects, steric interactions, and conformational dynamics. Computational chemistry studies of this compound can provide insights into molecular orbital distributions, reaction mechanisms, and structure-property relationships that inform the design of related compounds with improved characteristics. These theoretical investigations complement experimental work and contribute to the broader understanding of heterocyclic chemistry principles.
Properties
IUPAC Name |
tert-butyl 6-amino-7-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O2/c1-14(2,3)19-13(18)17-5-4-9-7-12(16)11(15)6-10(9)8-17/h6-7H,4-5,8,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNYBTIRSWCZMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C2C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50727452 | |
| Record name | tert-Butyl 6-amino-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50727452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912846-68-5 | |
| Record name | tert-Butyl 6-amino-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50727452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-amino-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with aldehydes.
Introduction of tert-Butyl Ester Group: The tert-butyl ester group can be introduced via esterification reactions using tert-butyl alcohol and an appropriate acid catalyst.
Amination and Fluorination: The amino group can be introduced through nucleophilic substitution reactions, while the fluorine atom can be added using electrophilic fluorination reagents such as Selectfluor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-amino-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The amino and fluorine groups can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce primary or secondary amines.
Scientific Research Applications
Synthesis of Oral Factor Xa Inhibitors
One of the primary applications of tert-butyl 6-amino-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate is in the synthesis of oral factor Xa inhibitors. These inhibitors are crucial in anticoagulation therapy, particularly for patients with conditions such as atrial fibrillation or venous thromboembolism. The compound serves as a key intermediate in the development of drugs that prevent blood clot formation by inhibiting the factor Xa enzyme .
Anticancer Research
Recent studies have indicated that derivatives of this compound may exhibit anticancer properties. Research has focused on its potential to inhibit tumor growth and metastasis by targeting specific pathways involved in cancer cell proliferation. The modification of the compound's structure could lead to enhanced efficacy against various cancer types, making it a candidate for further exploration in oncological pharmacology .
Neuroprotective Effects
There is emerging interest in the neuroprotective effects of compounds similar to this compound. Preliminary studies suggest that this class of compounds may help mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neuronal cells. This application opens avenues for developing treatments for diseases like Alzheimer's and Parkinson's .
Case Studies
Mechanism of Action
The mechanism by which tert-Butyl 6-amino-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino and fluorine groups can enhance binding affinity and specificity, while the tert-butyl ester group can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogues
tert-Butyl 6-Amino-7-Chloro-3,4-Dihydroisoquinoline-2(1H)-Carboxylate (CAS: 912846-75-4)
- Substituent : Chlorine at position 7 instead of fluorine.
- Properties :
- Applications : Similar use as a medical intermediate but with distinct pharmacokinetic profiles due to halogen differences .
tert-Butyl 7-Fluoro-3,4-Dihydroisoquinoline-2(1H)-Carboxylate (CAS: 2102412-01-9)
- Substituent: Lacks the 6-amino group.
- Reduced hydrogen-bonding capacity, impacting solubility and target interactions. Used in antimicrobial agent development (e.g., 1,2,4-oxadiazole derivatives) .
Positional Isomers and Functional Group Variants
tert-Butyl 7-Amino-3,4-Dihydroisoquinoline-2(1H)-Carboxylate (CAS: 171049-41-5)
- Substituent: Amino group at position 7 instead of 4.
- Properties :
tert-Butyl 6-Hydroxy-3,4-Dihydroisoquinoline-2(1H)-Carboxylate (CAS: 158984-83-9)
Key Observations :
- Electron-Withdrawing Groups (e.g., -F, -CN) : Enhance metabolic stability but may reduce solubility .
- Bulkier Substituents (e.g., benzyl groups) : Improve receptor selectivity but complicate synthesis (lower yields) .
- Amino Group: Critical for hydrogen bonding in target binding, as seen in opioid modulator studies .
Biological Activity
tert-Butyl 6-amino-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS No. 912846-68-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.
- Molecular Formula : C14H19FN2O2
- Molecular Weight : 266.31 g/mol
- Density : 1.2 ± 0.1 g/cm³
- Boiling Point : Approximately 380.9 ± 42.0 °C
- Flash Point : 184.2 ± 27.9 °C
Synthesis
The synthesis of this compound typically involves the nitration of the corresponding isoquinoline followed by reduction and subsequent reactions to introduce the tert-butyl and amino groups. The specific synthetic route can vary based on desired yield and purity.
Anticoagulant Activity
One of the prominent applications of this compound is in the development of oral factor Xa inhibitors. These inhibitors are crucial in managing conditions such as thrombosis and atrial fibrillation. The compound's structure allows it to effectively bind to the active site of factor Xa, inhibiting its activity and thus reducing blood coagulation .
Antimicrobial Properties
Research has indicated that derivatives of this compound exhibit antimicrobial activity against various bacterial strains. For instance, a study evaluating similar compounds showed promising results against Gram-positive and Gram-negative bacteria, suggesting that modifications in the structure can enhance bioactivity .
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that related isoquinoline derivatives could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism involves the inhibition of specific pathways critical for cancer cell survival .
Case Studies
Q & A
Q. Substituent Effects :
Yields are influenced by steric hindrance and electronic effects. Electron-withdrawing groups (e.g., fluorine) may require longer reaction times or catalysts like Pd/C for hydrogenation.
Basic: What safety precautions are necessary when handling this compound?
Methodological Answer:
Based on analogs with similar GHS classifications:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .
- Emergency Measures : For skin contact, rinse with water for 15 minutes; for eye exposure, use saline solution .
- Storage : Store sealed in dry conditions at 2–8°C to prevent degradation .
Q. Example Workflow :
- Step 1 : Dissolve 10 mg in deuterated DMSO for NMR.
- Step 2 : Run HPLC at 254 nm, 1 mL/min flow rate.
- Step 3 : Cross-validate with high-resolution MS (HRMS).
Advanced: How can computational methods optimize reaction conditions for synthesis?
Methodological Answer:
The ICReDD framework () integrates quantum chemistry and machine learning:
Reaction Path Search : Use density functional theory (DFT) to model fluorination/amination transition states.
Condition Screening : Apply Bayesian optimization to predict ideal solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd(OAc)).
Feedback Loop : Validate computational predictions with small-scale experiments (e.g., 0.1 mmol trials).
Case Study :
For tert-butyl-protected analogs, DFT simulations reduced optimization time by 60% compared to trial-and-error approaches .
Advanced: What strategies resolve contradictions in reported reactivity or stability data?
Methodological Answer:
Adopt the Contested Territories framework ():
Meta-Analysis : Compile literature data into a reactivity matrix (e.g., pH, temperature effects).
Controlled Replication : Repeat conflicting experiments under standardized conditions (e.g., inert atmosphere, anhydrous solvents).
Sensitivity Analysis : Identify critical variables (e.g., trace moisture) using fractional factorial design.
Example : Discrepancies in Boc deprotection rates may arise from residual acids; use Karl Fischer titration to quantify water content in solvents .
Advanced: What models assess pharmacological potential given limited toxicological data?
Methodological Answer:
- In Vitro :
- Cytotoxicity : MTT assay on HEK-293 or HepG2 cells (dose range: 1–100 µM).
- Metabolic Stability : Incubate with liver microsomes (human/rat), monitor parent compound depletion via LC-MS.
- In Vivo :
- Acute Toxicity : OECD 423 guidelines (fixed-dose procedure, rodent models).
- ADME Profiling : Radiolabel the compound () for biodistribution studies.
Note : Cross-reference analogs (e.g., tert-Butyl 7-bromo analog in ) to infer metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
